5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes fluorinated aromatic rings, a piperazine moiety, and a thiazolone ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one involves multiple steps, including the formation of the pyrroloquinoline core, the introduction of the piperazine moiety, and the final assembly of the thiazolone ring. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the fluorinated aromatic rings and the pyrroloquinoline core.
Nucleophilic substitution:
Cyclization: The final step involves the cyclization to form the thiazolone ring under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazolone ring or the quinoline core.
Substitution: The fluorinated aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA: Inhibiting replication or transcription.
Disrupting cell membranes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 4-Hydroxy-2-quinolones
- Pinacol boronic esters
Uniqueness
5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C27H24F2N4O2S2 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(5Z)-5-[6-fluoro-9-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-11,11-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H24F2N4O2S2/c1-27(2)13-15(14-31-7-9-32(10-8-31)20-6-4-3-5-19(20)29)17-11-16(28)12-18-21(25(35)33(27)22(17)18)23-24(34)30-26(36)37-23/h3-6,11-13H,7-10,14H2,1-2H3,(H,30,34,36)/b23-21- |
InChI Key |
XUVLPJNEGSKGHI-LNVKXUELSA-N |
Isomeric SMILES |
CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC(=C2)F)CN5CCN(CC5)C6=CC=CC=C6F)C |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC(=C2)F)CN5CCN(CC5)C6=CC=CC=C6F)C |
Origin of Product |
United States |
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